molecular formula C17H12N2O B1268253 2-Amino-4,5-diphenyl-3-furonitrile CAS No. 5503-73-1

2-Amino-4,5-diphenyl-3-furonitrile

Cat. No. B1268253
M. Wt: 260.29 g/mol
InChI Key: BPFMLOQVCKVCAT-UHFFFAOYSA-N
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Patent
US08324222B2

Procedure details

Stir 100 g (470 mmol) of benzoin, 62.25 g (940 mmol) of malononitrile and 47.68 g (470 mmol) of triethylamine at RT in 1345 ml of DMF overnight. Add a further 41 g (620 mmol) of malononitrile and stir the mixture at RT for another 24 h. Then add ethyl acetate and water and extract the aqueous phase twice with ethyl acetate. Dry the combined organic phases over magnesium sulphate and concentrate them under reduced pressure. After column chromatography on silica gel (eluent: dichloromethane→dichloromethane/methanol 98:2), 120 g (97.9% of theory) of the title compound are obtained as yellowish solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62.25 g
Type
reactant
Reaction Step One
Quantity
47.68 g
Type
reactant
Reaction Step One
Name
Quantity
1345 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)O)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17](#[N:21])[CH2:18][C:19]#[N:20].C(N(CC)CC)C>CN(C=O)C>[NH2:21][C:17]1[O:8][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:18]=1[C:19]#[N:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
Name
Quantity
62.25 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
47.68 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1345 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
C(CC#N)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture at RT for another 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then add ethyl acetate and water and extract the aqueous phase twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic phases over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate them under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1OC(=C(C1C#N)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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